4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one
Overview
Description
KU-0058948 is a poly (ADP-ribose) polymerase inhibitor that has shown significant potential in inducing cell cycle arrest and apoptosis in primary myeloid leukemic cells and myeloid leukemic cell lines in vitro . This compound is particularly noted for its role in targeting DNA repair mechanisms, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of KU-0058948 is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
KU-0058948 primarily undergoes reactions typical of poly (ADP-ribose) polymerase inhibitors. These include:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving KU-0058948 include oxidizing agents, reducing agents, and various catalysts. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products
The major products formed from the reactions of KU-0058948 depend on the specific reaction conditions and reagents used. These products are often intermediates in the synthesis of more complex molecules or derivatives of KU-0058948 with enhanced biological activity .
Scientific Research Applications
KU-0058948 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
KU-0058948 exerts its effects by inhibiting the activity of poly (ADP-ribose) polymerase, an enzyme involved in the repair of DNA damage. By blocking this enzyme, KU-0058948 induces cell cycle arrest and apoptosis in cancer cells, particularly those with defects in DNA repair mechanisms . The molecular targets of KU-0058948 include poly (ADP-ribose) polymerase and other proteins involved in DNA repair pathways .
Comparison with Similar Compounds
KU-0058948 is unique among poly (ADP-ribose) polymerase inhibitors due to its high specificity and potency. Similar compounds include:
Olaparib: A well-known poly (ADP-ribose) polymerase inhibitor used in the treatment of certain types of cancer.
Rucaparib: Another poly (ADP-ribose) polymerase inhibitor with applications in cancer therapy.
KU-0058948 stands out due to its specific targeting of myeloid leukemic cells and its potential for use in combination therapies .
Properties
IUPAC Name |
4-[[3-(1,4-diazepane-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c22-18-7-6-14(12-17(18)21(28)26-10-3-8-23-9-11-26)13-19-15-4-1-2-5-16(15)20(27)25-24-19/h1-2,4-7,12,23H,3,8-11,13H2,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEPGGJUGUMFHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.